4-Chloro-6-methylquinoline-3-carbaldehyde

Catalog No.
S1972572
CAS No.
920494-41-3
M.F
C11H8ClNO
M. Wt
205.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-methylquinoline-3-carbaldehyde

CAS Number

920494-41-3

Product Name

4-Chloro-6-methylquinoline-3-carbaldehyde

IUPAC Name

4-chloro-6-methylquinoline-3-carbaldehyde

Molecular Formula

C11H8ClNO

Molecular Weight

205.64

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-10-9(4-7)11(12)8(6-14)5-13-10/h2-6H,1H3

InChI Key

JKBNXHWTALQMJI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CN=C2C=C1)C=O)Cl

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C=O)Cl

4-Chloro-6-methylquinoline-3-carbaldehyde, with the molecular formula C11H8ClNOC_{11}H_{8}ClNO and a molecular weight of 205.64 g/mol, is a heterocyclic organic compound belonging to the quinoline family. It features a chloro group at the 4-position, a methyl group at the 6-position, and an aldehyde functional group at the 3-position of the quinoline ring. This compound appears as a yellow crystalline solid and has a melting point ranging from 130 to 133 °C, while being soluble in solvents like chloroform and ethanol but insoluble in water .

Typical of aldehydes and heterocycles, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The compound can be reduced to form alcohols or amines.
  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Several synthesis methods for 4-chloro-6-methylquinoline-3-carbaldehyde have been documented:

  • Condensation Reaction: A common method involves the condensation of 6-methylquinoline-3-carbaldehyde with chloroacetic acid followed by chlorination using thionyl chloride.
  • Cyclization Reactions: Other methods may include cyclization reactions involving substituted anilines or other aromatic compounds under acidic or basic conditions .

Characterization of the synthesized compound can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

4-Chloro-6-methylquinoline-3-carbaldehyde has several potential applications:

  • Research Chemical: It is primarily utilized as a research chemical in laboratories for studying quinoline derivatives.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.
  • Material Science: There is potential for applications in developing new materials or catalysts due to its unique chemical structure .

Several compounds share structural similarities with 4-chloro-6-methylquinoline-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-6-methylquinoline-3-carboxaldehydeChloro group at position 2; carboxaldehyde groupDifferent functional group leading to varied reactivity
Ethyl 4-chloro-6-methylquinoline-3-carboxylateEthyl ester instead of aldehydePotentially different solubility and reactivity
4-ChloroquinolineLacks methyl and aldehyde groupsMore basic structure; used in different applications

These compounds highlight the uniqueness of 4-chloro-6-methylquinoline-3-carbaldehyde through its specific combination of functional groups that may influence its reactivity and biological activity distinctly compared to its analogs.

XLogP3

2.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

920494-41-3

Dates

Last modified: 04-15-2024

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